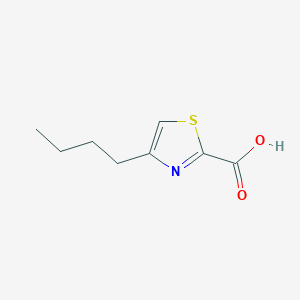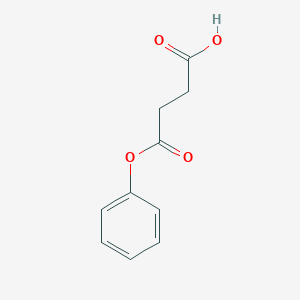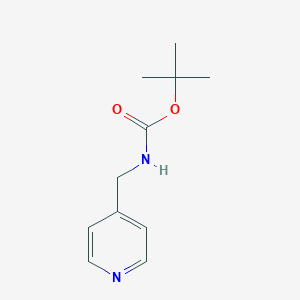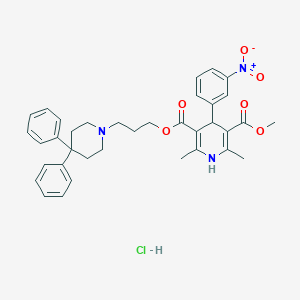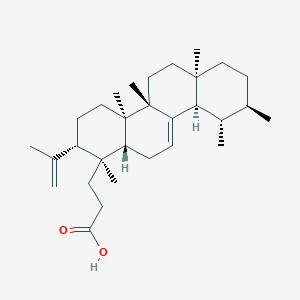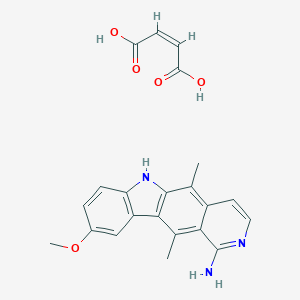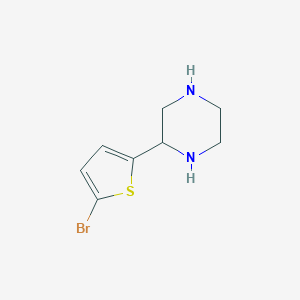
2-(5-Bromothiophen-2-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Bromothiophen-2-yl)piperazine: is a heterocyclic compound that contains both a piperazine ring and a brominated thiophene ring. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the bromine atom on the thiophene ring can facilitate further functionalization, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Bromothiophen-2-yl)piperazine typically involves the following steps:
Bromination of Thiophene: The thiophene ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Formation of Piperazine Derivative: The brominated thiophene is then reacted with piperazine in the presence of a base such as potassium carbonate or sodium hydride. The reaction is usually carried out in a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with various nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to hydrogenate the thiophene ring.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products:
Substitution: Formation of 2-(5-substituted-thiophen-2-yl)piperazine derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of de-brominated or hydrogenated thiophene derivatives.
Scientific Research Applications
Chemistry: 2-(5-Bromothiophen-2-yl)piperazine is used as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical transformations makes it valuable in the development of new materials and catalysts.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It can be used to synthesize compounds with potential therapeutic effects, such as anti-inflammatory or anticancer agents.
Industry: The compound is used in the production of advanced materials, including polymers and electronic materials. Its functional groups allow for the creation of materials with specific properties, such as conductivity or biocompatibility.
Mechanism of Action
The mechanism of action of 2-(5-Bromothiophen-2-yl)piperazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its target. The piperazine ring can act as a scaffold, positioning functional groups in the optimal orientation for interaction with the target.
Comparison with Similar Compounds
- 2-(5-Chlorothiophen-2-yl)piperazine
- 2-(5-Fluorothiophen-2-yl)piperazine
- 2-(5-Iodothiophen-2-yl)piperazine
Comparison:
- Halogen Substitution: The presence of different halogens (bromine, chlorine, fluorine, iodine) on the thiophene ring can influence the compound’s reactivity and properties. Bromine is larger and more polarizable than chlorine and fluorine, which can affect the compound’s electronic properties and interactions.
- Reactivity: Brominated compounds are generally more reactive in substitution reactions compared to their chlorinated or fluorinated counterparts.
- Applications: The choice of halogen can be tailored to specific applications, with brominated compounds often preferred for their balance of reactivity and stability.
Properties
IUPAC Name |
2-(5-bromothiophen-2-yl)piperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2S/c9-8-2-1-7(12-8)6-5-10-3-4-11-6/h1-2,6,10-11H,3-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDZOKSYMGVOWFV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)C2=CC=C(S2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20599668 |
Source


|
| Record name | 2-(5-Bromothiophen-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20599668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111760-29-3 |
Source


|
| Record name | 2-(5-Bromothiophen-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20599668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
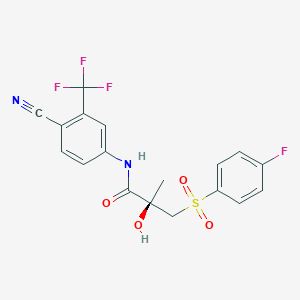
![5-[4-(4-Hydroxyphenyl)phenyl]benzene-1,3-diol](/img/structure/B49081.png)
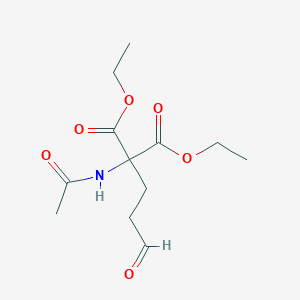
![8-methyl-7H-benzo[c]carbazole](/img/structure/B49087.png)
![Benzenesulfonamide,4-[[[5-hydroxy-4-(1-methylethyl)naphtho[1,2-d]thiazol-2-yl]amino]methyl]-](/img/structure/B49088.png)
![4-[3-(4-Phenylphenyl)propyl]morpholine](/img/structure/B49089.png)
![4,14-dihydroxy-15-methoxy-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1,3,5,7,9(16),12,14-heptaen-11-one](/img/structure/B49090.png)
